molecular formula C8H10O2 B1606838 3-Methoxy-2-methylphenol CAS No. 6971-52-4

3-Methoxy-2-methylphenol

Cat. No. B1606838
CAS RN: 6971-52-4
M. Wt: 138.16 g/mol
InChI Key: SIRZAUFJHUZRTI-UHFFFAOYSA-N
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Patent
US08063225B2

Procedure details

3-Methoxy-2-methyl-phenol was prepared according to published procedure: J. Org. Chem. 55, 5, 1990, 1469. To a solution of 2.0 g (50 mmol) NaOH and 2-methylresorcinol (6.2 g, 50 mmol) in water (50 mL), dimethylsulfate (4.8 mL, 50 mmol) was added at 95° C. over 30 min, then reaction was stirred for 2 h at 95° C. After cooling to RT, the reaction mixture was poured into aqueous NaOH (8.0 g in 200 ml H2O). Extracted with Et2O (2×100 mL). The aqueous phase was acidified with 5 N aq. HCl, extracted with Et2O (2×100 mL), extracts were dried over Na2SO4 and evaporated. The residue was purified on SiO2 (200 g) column, hexane—EtOAc (0 to 20%). Yield 3.37 g (24.0 mmol, 49%), colorless oil.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6].[CH3:12]OS(OC)(=O)=O>O>[CH3:12][O:6][C:5]1[C:4]([CH3:3])=[C:10]([OH:11])[CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.2 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Name
Quantity
4.8 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
Extracted with Et2O (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×100 mL), extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on SiO2 (200 g) column, hexane—EtOAc (0 to 20%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=C(C=CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.